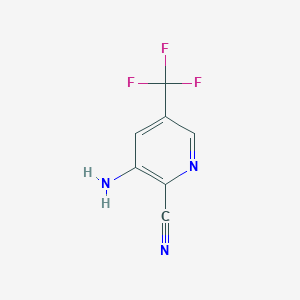
3-Amino-5-(trifluoromethyl)picolinonitrile
Overview
Description
3-Amino-5-(trifluoromethyl)picolinonitrile is a pyridine heterocyclic organic compound . It is a white to yellow to gray to brown solid . This compound can be used as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 3-Amino-5-(trifluoromethyl)picolinonitrile can be achieved from 5-Nitro-3-trifluoroMethylpyridine-2-carbonitrile .Chemical Reactions Analysis
3-Amino-5-(trifluoromethyl)picolinonitrile can be used in the synthesis of other compounds. For example, it can be used in the synthesis of 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile from thiophosgene .Physical And Chemical Properties Analysis
3-Amino-5-(trifluoromethyl)picolinonitrile has a molecular weight of 187.12 . It is a white to yellow to gray to brown solid . The compound has a density of 1.5±0.1 g/cm³, a boiling point of 362.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.8±3.0 kJ/mol and a flash point of 172.8±27.9 °C .Scientific Research Applications
DNA Phosphoramidate Ligation
A study by Cape et al. (2012) explored the use of a phototriggered nonenzymatic DNA phosphoramidate ligation reaction, highlighting an N-methyl picolinium carbamate protecting group for selective amino protection in aqueous solution. This method demonstrates control over reaction initiation and rates in nonenzymatic DNA ligation, useful for protocellular systems and prebiotic nucleic acid synthesis (Cape et al., 2012).
Synthesis of Substituted Picolinonitriles
Fukuhara et al. (2018) developed a unique approach to synthesize 3-hydroxy-4-substituted picolinonitriles via gold(I)-catalyzed cyclization and subsequent N–O bond cleavage of isoxazolopyridines. This method provides a stepwise and one-pot synthetic route for these compounds (Fukuhara et al., 2018).
Synthesis of Trifluoromethylated Amino Compounds
Mimura et al. (2010) studied the synthesis of various trifluoromethylated amino compounds using trifluoroacetaldehyde as a starting compound. This includes preparing trifluoroethylamino derivatives through reductive amination, which has implications in the development of fluorinated pharmaceuticals and agrochemicals (Mimura et al., 2010).
Anticancer Agent Synthesis
Yan et al. (2013) reported the synthesis of polyhalo 2-aryl-4-aminoquinazolines and 3-aminoindazoles, demonstrating their potent anticancer activities against various human cell lines. The compounds show potential as novel therapeutic agents in cancer treatment (Yan et al., 2013).
Synthesis of Triazolo-pyrimidine and Triazine Derivatives
Zohdi (1997) utilized 3-Amino-5-trifluoromethyl-1,2,4-triazole for synthesizing poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine and trifluoromethyl[1,2,4]triazolo[5,1-c]triazine derivatives. This synthesis highlights its importance in the development of novel organic compounds with potential applications in pharmaceutical and material sciences (Zohdi, 1997).
Trifluoromethylation in Organic Synthesis
Zhao et al. (2018) developed a selective remote C–H trifluoromethylation protocol using CF3SO2Na under visible light irradiation, which is significant for introducing trifluoromethyl groups into organic molecules, a key functional group in many pharmaceuticals (Zhao et al., 2018).
Metallacrown Complexes in Magnetism
Stemmler et al. (1999) reported the synthesis of encapsulated-lanthanide 15-metallacrown-5 complexes, demonstrating their potential use in magnetic materials. This includes studies on their magnetic behavior and stability in solution (Stemmler et al., 1999).
Safety And Hazards
properties
IUPAC Name |
3-amino-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)4-1-5(12)6(2-11)13-3-4/h1,3H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJIIIGYZOHJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(trifluoromethyl)picolinonitrile | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

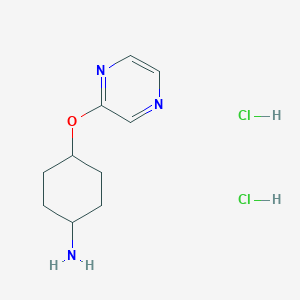
![2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetonitrile](/img/structure/B2671123.png)
![N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine](/img/structure/B2671124.png)
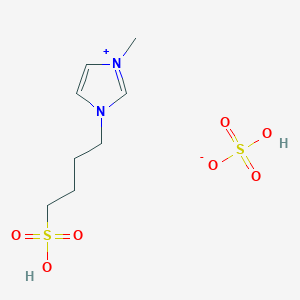
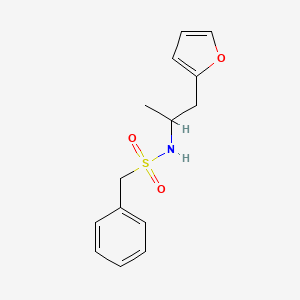
![(2-Methoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2671129.png)

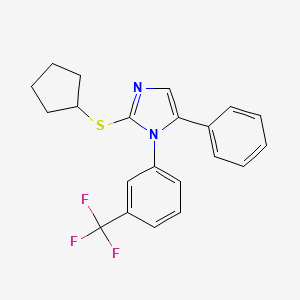
![5-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2671135.png)
![tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate](/img/structure/B2671137.png)
![N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide](/img/structure/B2671138.png)


![ethyl 1-(2-fluorophenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2671144.png)